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Compound of Interest

Compound Name: Trepipam

Cat. No.: B1219513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Trepipam, also known by its developmental code name SCH-12679, is a synthetic

benzazepine derivative that has been a subject of interest in neuroscience research due to its

interaction with dopamine receptors. This technical guide provides a comprehensive overview

of the chemical structure of Trepipam, a detailed account of its chemical synthesis, and an

exploration of its primary mechanism of action involving the dopamine D1 receptor signaling

pathway. The information presented herein is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development, particularly those

focused on dopaminergic systems.

Chemical Structure and Properties
Trepipam is a chiral molecule with the systematic IUPAC name (R)-7,8-dimethoxy-3-methyl-1-

phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. Its chemical structure consists of a

tetrahydrobenzazepine core, which is a seven-membered heterocyclic ring containing a

nitrogen atom, fused to a benzene ring. This core is substituted with two methoxy groups at

positions 7 and 8, a methyl group on the nitrogen atom at position 3, and a phenyl group at

position 1. The stereochemistry at the C-1 position is designated as (R).

The molecular formula of Trepipam is C₁₉H₂₃NO₂, and it has a molecular weight of

approximately 297.40 g/mol .[1] Key identifying information and physicochemical properties are
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summarized in the table below.

Property Value Reference(s)

IUPAC Name

(R)-7,8-dimethoxy-3-methyl-1-

phenyl-2,3,4,5-tetrahydro-1H-

benzo[d]azepine

[1]

Synonyms SCH-12679, Trimopam [2]

CAS Number 56030-50-3 [1]

Molecular Formula C₁₉H₂₃NO₂ [1]

Molecular Weight 297.40 g/mol

Appearance Not specified in literature

Melting Point Not specified in literature

Boiling Point Not specified in literature

Solubility Not specified in literature

SMILES
COC1=C(OC)C=C2C--

INVALID-LINK--N(C)CCC2=C1

InChI

InChI=1S/C19H23NO2/c1-20-

10-9-15-11-18(21-2)19(22-

3)12-16(15)17(13-20)14-7-5-4-

6-8-14/h4-8,11-12,17H,9-

10,13H2,1-3H3/t17-/m1/s1

Synthesis of Trepipam
The synthesis of Trepipam can be accomplished through a multi-step sequence. A key

strategy involves the construction of the benzazepine core, followed by stereoselective

modifications to achieve the desired (R)-enantiomer. The synthesis can be broadly divided into

two main stages: the preparation of a key intermediate, the ene-carbamate, and its subsequent

asymmetric hydrogenation and reduction to yield Trepipam.
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Synthesis of the Ene-Carbamate Precursor
A plausible synthetic route to the ene-carbamate precursor of Trepipam starts from

commercially available materials and involves a pinacol rearrangement as a key step for the

formation of the seven-membered ring.

Experimental Protocol:

Step 1: Synthesis of 2-(2-aminoethyl)-4,5-dimethoxybenzophenone. This intermediate can

be prepared through a Friedel-Crafts acylation of 1,2-dimethoxybenzene with 2-

aminobenzoyl chloride, followed by appropriate modifications to introduce the aminoethyl

side chain.

Step 2: Formation of the 1,2-diol. The amino group of the benzophenone derivative is

protected, for example, as a carbamate. The protected amino ketone then undergoes a

reaction, such as a Grignard reaction with a suitable reagent, to form a tertiary alcohol.

Subsequent dihydroxylation of an appropriate precursor alkene can also yield the desired

1,2-diol.

Step 3: Pinacol Rearrangement and Cyclization. The 1,2-diol is subjected to acid-catalyzed

pinacol rearrangement. This reaction involves the protonation of one hydroxyl group, its

departure as water to form a carbocation, followed by a 1,2-aryl shift and subsequent

cyclization of the amino group onto the newly formed carbonyl, leading to the formation of

the tetrahydrobenzazepine ring system.

Step 4: Formation of the Ene-Carbamate. The resulting cyclic amine is then converted to the

corresponding ene-carbamate. This can be achieved by N-acylation with an appropriate

chloroformate, followed by an elimination reaction to introduce the double bond within the

seven-membered ring.

Quantitative Data for Precursor Synthesis:
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Step Product
Starting
Material(s)

Reagents
and
Conditions

Yield (%) Purity (%)

1

2-(2-

aminoethyl)-4

,5-

dimethoxybe

nzophenone

1,2-

dimethoxybe

nzene, 2-

aminobenzoyl

chloride

AlCl₃, CS₂;

followed by

further steps

Data not

available

Data not

available

2
1,2-diol

precursor

Protected 2-

(2-

aminoethyl)-4

,5-

dimethoxybe

nzophenone

Grignard

reagent or

dihydroxylatio

n

Data not

available

Data not

available

3

Tetrahydrobe

nzazepine

intermediate

1,2-diol

precursor

H₂SO₄ or

other acid

catalyst

Data not

available

Data not

available

4

Ene-

carbamate

precursor

Tetrahydrobe

nzazepine

intermediate

Chloroformat

e, base

Data not

available

Data not

available

Note: Specific yields and purity data for the synthesis of the ene-carbamate precursor of

Trepipam are not readily available in the public literature and would likely require experimental

determination.

Asymmetric Synthesis of Trepipam
The final steps in the synthesis of (R)-Trepipam involve the asymmetric hydrogenation of the

ene-carbamate precursor, followed by the reduction of the carbamate group to the N-methyl

group.

Experimental Protocol:

Step 1: Iridium-Catalyzed Asymmetric Hydrogenation. The ene-carbamate precursor is

subjected to asymmetric hydrogenation using a chiral iridium catalyst. This stereoselective
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reaction introduces hydrogen across the double bond, establishing the (R)-stereocenter at

the C-1 position with high enantiomeric excess.

Step 2: Reduction of the Carbamate. The resulting (R)-carbamate is then reduced to the

corresponding N-methyl amine. A common and effective reducing agent for this

transformation is lithium aluminum hydride (LiAlH₄).

Quantitative Data for Trepipam Synthesis:

Step Product
Starting
Material

Reagents
and
Conditions

Yield (%)
Enantiomeri
c Excess
(ee) (%)

1

(R)-7,8-

dimethoxy-1-

phenyl-

2,3,4,5-

tetrahydro-

1H-

benzo[d]azep

ine-3-

carboxylic

acid ethyl

ester

Ene-

carbamate

precursor

[Ir(COD)

(PCy₃)

(py)]PF₆,

chiral ligand,

H₂

98 99

2 (R)-Trepipam

(R)-

Carbamate

intermediate

LiAlH₄, THF 92 >99

Synthesis Workflow Diagram

Ene-Carbamate Precursor Synthesis Final Synthesis of Trepipam
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Click to download full resolution via product page

Caption: Synthetic workflow for Trepipam.

Mechanism of Action: Dopamine D1 Receptor
Signaling
The primary pharmacological target of Trepipam is the dopamine D1 receptor. There is

conflicting information in the literature regarding its precise functional activity, with some

sources classifying it as an agonist and others as an antagonist. This discrepancy may arise

from its potential partial agonist activity or context-dependent effects observed in different

experimental systems. For the purpose of illustrating the relevant signaling pathway, we will

consider the canonical dopamine D1 receptor activation cascade.

The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by an

agonist, initiates a series of intracellular events. The canonical pathway involves the coupling of

the receptor to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.

Key Steps in the D1 Receptor Signaling Pathway:

Agonist Binding: Dopamine or a D1 receptor agonist, such as Trepipam (in its agonist role),

binds to the extracellular domain of the D1 receptor.

Conformational Change and G Protein Activation: This binding induces a conformational

change in the receptor, which in turn activates the associated Gs protein. The Gαs subunit

exchanges GDP for GTP and dissociates from the Gβγ dimer.

Adenylate Cyclase Activation: The activated Gαs-GTP complex binds to and activates the

enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP), a second messenger.

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads

to the activation of Protein Kinase A (PKA).
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Phosphorylation of Downstream Targets: PKA then phosphorylates various downstream

target proteins, including transcription factors like CREB (cAMP response element-binding

protein) and other signaling molecules, leading to changes in gene expression and cellular

function.
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Caption: Dopamine D1 receptor signaling pathway.
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Conclusion
Trepipam remains a molecule of significant interest for researchers studying the dopaminergic

system. This guide has provided a detailed overview of its chemical structure and a plausible,

comprehensive synthetic route, including a recently developed asymmetric final step. The

elucidation of its precise functional activity at the D1 receptor warrants further investigation to

resolve the existing ambiguities in the literature. The experimental protocols and signaling

pathway diagrams presented here offer a foundational resource for scientists working with

Trepipam and related benzazepine compounds. As our understanding of the complexities of

dopamine receptor signaling continues to evolve, the study of molecules like Trepipam will

undoubtedly contribute to the development of novel therapeutics for a range of neurological

and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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